

A Comparative Analysis of Spectroscopic Data for Phenylpropanoate Esters

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Compound of Interest

Compound Name: *Methyl 2-methyl-2-phenylpropanoate*

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In the field of analytical chemistry and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structural features of organic compounds. This guide provides a comparative analysis of the spectroscopic data for three structurally similar phenylpropanoate esters: Methyl 3-phenylpropanoate, Ethyl 3-phenylpropanoate, and Phenyl 3-phenylpropanoate.

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for the key spectroscopic methods cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ^1H and 75 to 125 MHz for ^{13}C . Samples are dissolved in a deuterated solvent, such as chloroform- d_3 (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr), as a KBr pellet for solids, or in a suitable solvent. The spectra are typically recorded in the wavenumber range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three selected phenylpropanoate compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (m)	-CH ₂ - (t)	-CH ₂ - (t)	Ester Group Protons
Methyl 3-phenylpropanoate	~7.2-7.3	2.95	2.62	3.67 (s, -OCH ₃)
Ethyl 3-phenylpropanoate ^[1]	~7.16-7.29	2.94	2.60	4.12 (q, -OCH ₂ CH ₃), 1.23 (t, -OCH ₂ CH ₃)
Phenyl 3-phenylpropanoate	~7.0-7.4	3.10	2.85	N/A

m = multiplet, t = triplet, q = quartet, s = singlet

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbon	Aromatic Carbons	-CH ₂ -	-CH ₂ -	Ester Group Carbons
Methyl 3-phenylpropanoate	~173.3	~126.3, 128.4, 128.5, 140.7	35.8	31.0	51.6 (-OCH ₃)
Ethyl 3-phenylpropanoate[1]	172.82	126.23, 128.30, 128.47, 140.62	35.94	31.01	60.35 (-OCH ₂ CH ₃), 14.21 (-OCH ₂ CH ₃)
Phenyl 3-phenylpropanoate	~171.8	~121.6, 125.8, 128.5, 128.6, 129.4, 140.4, 150.6	36.2	31.2	N/A

 Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)

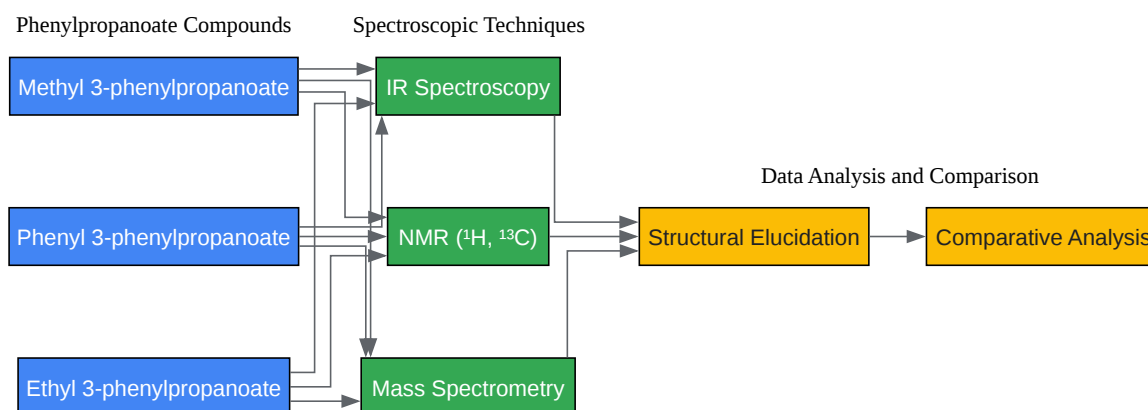
Compound	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
Methyl 3-phenylpropanoate	~1740	~1160	~3030-3080	~2850-2960
Ethyl 3-phenylpropanoate	~1735	~1180	~3030-3080	~2850-2960
Phenyl 3-phenylpropanoate	~1760	~1190	~3030-3080	~2850-2960

Table 4: Mass Spectrometry Data (Key m/z values)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragments
Methyl 3-phenylpropanoate[2] [3]	164	104	91, 77, 59
Ethyl 3-phenylpropanoate[1]	178	104	91, 77, 29
Phenyl 3-phenylpropanoate[4]	226	91	105, 77, 51

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the phenylpropanoate compounds.

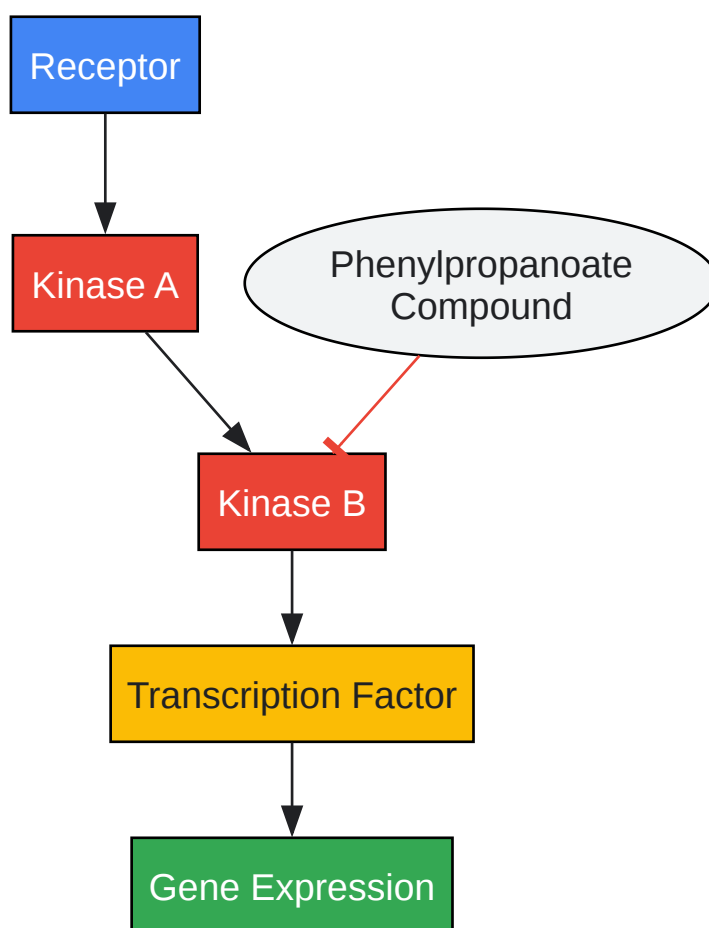


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Caption: Workflow for the spectroscopic analysis and comparison of phenylpropanoate compounds.

Hypothetical Signaling Pathway Involvement

Phenylpropanoate derivatives are studied for their potential biological activities. The diagram below illustrates a hypothetical signaling pathway where a phenylpropanoate compound could act as an inhibitor.



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Caption: Hypothetical signaling pathway with phenylpropanoate inhibition of Kinase B.

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References

- 1. Ethyl 3-phenylpropionate | C₁₁H₁₄O₂ | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
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